molecular formula C17H12BrN3S B2499533 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207006-39-0

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2499533
CAS No.: 1207006-39-0
M. Wt: 370.27
InChI Key: CUNZVJLMGIEJNS-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a thioacetonitrile moiety attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde, an amine, and a nitrile under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Thioacetonitrile Moiety: The thioacetonitrile moiety is attached to the imidazole ring through a nucleophilic substitution reaction, where a thiol group reacts with a nitrile group in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, ether or tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile can be compared with other imidazole derivatives, such as:

    2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    2-((5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Contains a methylphenyl group instead of a bromophenyl group.

    2-((5-(4-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Features a nitrophenyl group in place of the bromophenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3S/c18-14-8-6-13(7-9-14)16-12-20-17(22-11-10-19)21(16)15-4-2-1-3-5-15/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNZVJLMGIEJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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